![molecular formula C14H13ClO3S2 B11712643 Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is an organic compound that features a phenyl group and a 4-chlorophenylthio group attached to an ethanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate typically involves the reaction of phenyl ethanesulfonate with 4-chlorobenzenethiol. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The mixture is then irradiated with visible light to promote the C-S cross-coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The phenyl and 4-chlorophenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl and 4-chlorophenylthio derivatives.
Scientific Research Applications
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-S bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate involves its interaction with molecular targets through its phenyl and 4-chlorophenylthio groups. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Phenyl ethanesulfonate: Lacks the 4-chlorophenylthio group, making it less reactive in certain chemical reactions.
4-Chlorobenzenethiol: Contains the 4-chlorophenylthio group but lacks the ethanesulfonate moiety.
Sulfonate esters: Similar in structure but may have different substituents on the phenyl ring.
Uniqueness: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is unique due to the presence of both the phenyl and 4-chlorophenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13ClO3S2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
phenyl 2-(4-chlorophenyl)sulfanylethanesulfonate |
InChI |
InChI=1S/C14H13ClO3S2/c15-12-6-8-14(9-7-12)19-10-11-20(16,17)18-13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
IMMLGCZMYLYQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


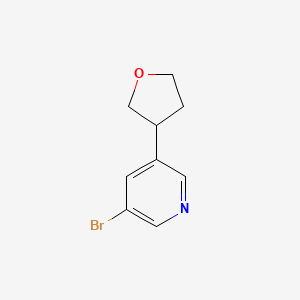
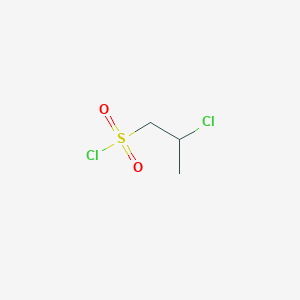
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)
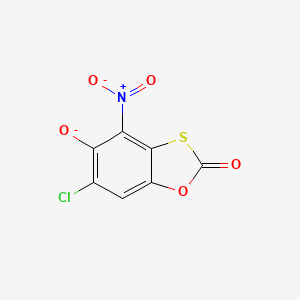
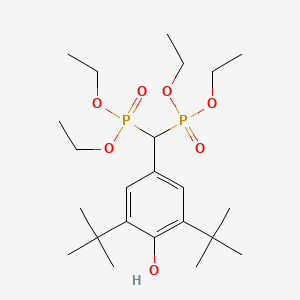
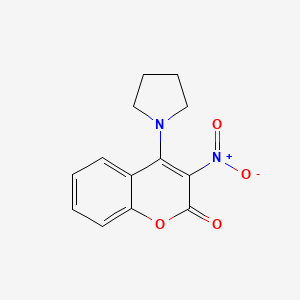
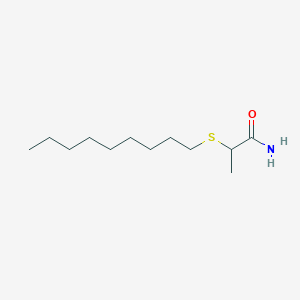

![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
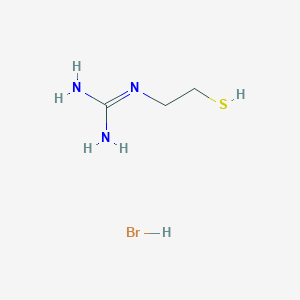
![2-Methylpropyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11712647.png)
![diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712648.png)
